molecular formula C16H14FNO2 B8588888 3-Butyn-2-amine, 4-[3-(4-fluorophenoxy)phenyl]-N-hydroxy- CAS No. 188534-07-8

3-Butyn-2-amine, 4-[3-(4-fluorophenoxy)phenyl]-N-hydroxy-

Cat. No. B8588888
M. Wt: 271.29 g/mol
InChI Key: XZBWTHMHIYVMLH-UHFFFAOYSA-N
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Patent
US05714633

Procedure details

reacting the product of step 3 with cyanate to produce N-hydroxy-N-[4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-yl]urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[CH:19][C:5]([O:6][C:7]2[CH:8]=[C:9]([C:13]#[C:14][CH:15]([NH:17][OH:18])[CH3:16])[CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1.[O-:21][C:22]#[N:23]>>[OH:18][N:17]([CH:15]([C:14]#[C:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([O:6][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:20][CH:19]=2)[CH:8]=1)[CH3:16])[C:22]([NH2:23])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(OC=2C=C(C=CC2)C#CC(C)NO)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON(C(=O)N)C(C)C#CC1=CC(=CC=C1)OC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.